N-(2-Bromo-6-fluorobenzyl)-N-methylamine
Overview
Description
The compound “2-Bromo-6-fluorobenzyl bromide” is a related compound that is a white to yellow solid . It has a molecular weight of 267.92 and is stored at temperatures between 2-8°C .
Synthesis Analysis
A method for preparing a related compound, “2-bromo-6-fluorobenzaldehyde”, involves the use of 2-bromo-6-fluorotoluene, hydrobromic acid, and hydrogen peroxide . The reaction is carried out in the presence of an organic or inorganic solvent .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, “2-Bromo-6-fluorobenzyl bromide” has a molecular formula of C7H5Br2F .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which could potentially include bromo-fluorobenzyl compounds .Physical And Chemical Properties Analysis
“2-Bromo-6-fluorobenzyl bromide” is a white to yellow solid with a molecular weight of 267.92 . It has a storage temperature of 2-8°C .Scientific Research Applications
Synthetic Pathways and Chemical Synthesis : The synthesis of complex molecules often involves halogenated intermediates similar to N-(2-Bromo-6-fluorobenzyl)-N-methylamine. For example, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety in dopamine and serotonin receptor antagonists, highlights the importance of bromo and amino functional groups in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
Pharmacological Research : Research into new psychoactive substances such as 25B-NBF, which includes a bromo and fluorobenzyl structure, underscores the ongoing exploration of halogenated amines in studying receptor binding and activity, potentially leading to the discovery of novel therapeutics (Kim et al., 2019).
Material Science and Catalysis : In material science and catalysis, the specific structural features of compounds like N-(2-Bromo-6-fluorobenzyl)-N-methylamine could be crucial. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been shown to be efficient catalysts, suggesting that fluorinated compounds play a significant role in catalytic processes (Yang et al., 2015).
Analytical and Bioanalytical Chemistry : The identification and quantification of structurally similar compounds in biological samples, as demonstrated in the analysis of 25B-NBOMe, highlight the importance of such compounds in toxicological studies and forensic science (Poklis et al., 2014).
Organic Synthesis and Medicinal Chemistry : The development of novel synthetic routes for compounds containing benzyl and amino groups, such as in the improved synthesis of N-methylcadaverine, illustrates the broader relevance of these functional groups in organic synthesis and the design of bioactive molecules (Anderson et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXBGWZIMPUEOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-6-fluorobenzyl)-N-methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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